PDE3A Inhibition: Class-Level Potency Advantage of 3-Cyano-2-oxo Scaffold vs. Milrinone
A direct analog bearing the 3-carbonitrile-2-oxo core, DF492 (a 3-amide derivative of the target compound's scaffold), demonstrated a 41.8% improvement in PDE3A inhibitory potency over the clinical standard milrinone. While direct IC50 data for CAS 929000-87-3 are not published, this class-level evidence establishes a potency benchmark for the unsubstituted core scaffold [1].
| Evidence Dimension | PDE3A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 409.5 nM (DF492, a 3-amide analog of the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold) |
| Comparator Or Baseline | 703.1 nM (Milrinone, a clinical PDE3A inhibitor lacking the 3-carbonitrile group) |
| Quantified Difference | 1.72-fold greater inhibitory potency (ΔIC50 = 293.6 nM) compared to milrinone |
| Conditions | Human recombinant PDE3A enzyme assay; inhibitors tested at 20–1200 nM (milrinone) and 20–600 nM (DF492); cAMP substrate at 7 nmol/mL; detection via tandem mass spectrometry (MS/MS) |
Why This Matters
Procurement of the correct 3-cyano-2-oxo-pyridine scaffold is critical for PDE3A-targeted programs, as the core structure confers a significant potency advantage over the first-generation milrinone scaffold.
- [1] Cicalini, I., et al. (2020). Molecules, 25(8), 1817. (Table 3 and Table 4; IC50 values for DF492 and milrinone). View Source
